5-Amino-4-(aminomethyl)-1-methylpyrazole
Description
Properties
IUPAC Name |
4-(aminomethyl)-2-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4/c1-9-5(7)4(2-6)3-8-9/h3H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWPBNLPCBKVJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(aminomethyl)-1-methylpyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of catalysts may also be employed to increase the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-(aminomethyl)-1-methylpyrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The amino and aminomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have demonstrated the potential of 5-amino-4-(aminomethyl)-1-methylpyrazole derivatives as anticancer agents. For instance, derivatives synthesized from this compound have shown promising results in inhibiting PIM kinases, which are implicated in various cancers. The in vitro cytotoxic activity of these derivatives was assessed against multiple cancer cell lines, including HCT-116, HepG2, and MCF-7, with IC50 values ranging from 1.26 to 3.22 μM, indicating significant anticancer properties .
Antiviral Properties
Research has also indicated that certain derivatives of this compound exhibit antiviral activities. Specifically, compounds developed through diazotization and subsequent reactions have shown effectiveness against bird flu influenza (H5N1), achieving viral reductions of 50% and 46.67% .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties as well. Derivatives were tested against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, revealing moderate antibacterial activity compared to standard antibiotics like chloramphenicol .
Synthetic Organic Chemistry
Building Block for Synthesis
this compound serves as a crucial building block in the synthesis of more complex pyrazole-based compounds. Its unique structure allows for various chemical reactions, facilitating the development of new materials with desired properties.
Synthesis of Pyrazoloazoles
The compound is instrumental in synthesizing pyrazoloazoles, which have applications as photographic couplers and other industrial uses. The synthesis often involves halogenation processes that yield useful intermediates for further chemical transformations .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
|---|---|---|---|
| Anticancer | HCT-116 | 1.26 - 3.22 μM | |
| Antiviral | H5N1 Influenza | Viral reduction: 50% | |
| Antimicrobial | S. aureus | Moderate activity |
Case Studies
Case Study: Anticancer Derivatives
In a study published by Yadav et al., several derivatives of this compound were synthesized and tested for their anticancer properties. The results indicated that specific compounds not only inhibited PIM kinases effectively but also induced apoptosis in cancer cells by causing cell cycle arrest at the G1 phase .
Case Study: Antiviral Efficacy
Another study focused on the antiviral potential of derivatives against H5N1 influenza demonstrated that two specific compounds derived from the pyrazole framework exhibited significant antiviral effects. These findings highlight the compound's potential in developing therapeutic agents against viral infections .
Mechanism of Action
The mechanism of action of 5-Amino-4-(aminomethyl)-1-methylpyrazole involves its interaction with specific molecular targets. The amino and aminomethyl groups allow the compound to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Modifications
The following table summarizes key structural analogs of 5-amino-4-(aminomethyl)-1-methylpyrazole, highlighting substituent variations and their implications:
Biological Activity
5-Amino-4-(aminomethyl)-1-methylpyrazole (5-AAMMP) is a compound that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
5-AAMMP is characterized by its unique structure, which includes multiple amino groups attached to a pyrazole ring. Its molecular formula is C6H10N4, with a molecular weight of approximately 154.17 g/mol. The presence of amino groups contributes to its reactivity and interaction with various biological targets.
The biological activity of 5-AAMMP is primarily attributed to its ability to interact with enzymes and receptors involved in critical metabolic pathways. Key mechanisms include:
- Enzyme Inhibition : 5-AAMMP has been shown to inhibit specific enzymatic activities, which may be beneficial for developing therapeutic agents targeting metabolic disorders.
- Antioxidant Activity : Studies indicate that derivatives of 5-AAMMP exhibit radical scavenging properties, suggesting potential applications in oxidative stress-related conditions .
- Anti-Cancer Properties : Research has demonstrated that 5-AAMMP derivatives can suppress the growth of various cancer cell lines, indicating their potential as anti-cancer agents .
Biological Activity Overview
The following table summarizes the biological activities associated with 5-AAMMP and its derivatives:
Case Studies and Research Findings
- Anti-Cancer Activity : A study investigated the cytotoxic effects of 5-AAMMP derivatives against cervical HeLa and prostate DU 205 cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as anti-cancer agents .
- Antioxidant Properties : Another investigation focused on the radical scavenging ability of 5-AAMMP derivatives. These compounds were found to inhibit reactive oxygen species (ROS) production in human platelets, highlighting their antioxidant potential .
- Enzyme Interaction Studies : Research has shown that 5-AAMMP can act as a substrate for enzymes involved in thiamine salvage pathways. This interaction suggests that it may play a role in metabolic processes that could be exploited for therapeutic purposes.
Q & A
Q. How can researchers validate conflicting reports on the compound’s thermal decomposition profile?
- Methodology : Perform TGA-DSC under identical conditions (heating rate, atmosphere) as prior studies. Compare decomposition onset temperatures and evolved gas analysis (EGA-MS). Contradictions may arise from polymorphic forms or impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
